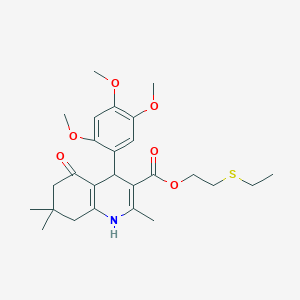
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, also known as DFBA, is a compound that has been extensively studied for its potential use in scientific research. DFBA is a derivative of ethylenediamine and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is not fully understood, but it is believed to interact with metal ions and other biomolecules in the body. N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has been shown to have a high affinity for copper and zinc ions, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, chelation of metal ions, and inhibition of acetylcholinesterase. N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has also been shown to have potential anti-cancer and neuroprotective effects.
实验室实验的优点和局限性
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has several advantages for use in lab experiments, including its high stability and solubility in water and organic solvents. However, N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
未来方向
There are several potential future directions for research on N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, including further studies on its mechanism of action, its potential therapeutic effects, and its use in the development of new compounds for the treatment of cancer and neurological disorders. Additionally, further research is needed to better understand the potential toxicity of N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine and to develop safer methods for its synthesis and handling.
Conclusion
In conclusion, N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is a compound that has been extensively studied for its potential use in scientific research. N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has a variety of biochemical and physiological effects and has been used in a range of applications, including as a fluorescent probe and as a potential therapeutic agent. While N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential toxicity.
合成方法
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine can be synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzyl chloride with triethylamine, followed by the addition of ethylenediamine. The resulting N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine product can be purified through recrystallization or chromatography.
科学研究应用
N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of other compounds. N-(2,4-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N2/c1-4-18(5-2)9-10-19(6-3)12-13-7-8-14(16)11-15(13)17/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPTTYWVBSNFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198316.png)

![N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)
![3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5198344.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)
![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)


![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)
